molecular formula C10H18N2O5 B584971 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose CAS No. 68567-47-5

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose

Cat. No.: B584971
CAS No.: 68567-47-5
M. Wt: 246.263
InChI Key: RSSXUFPRJLLCMA-MYMYLCHPSA-N
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Description

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose (AAT) is a rare deoxy-amino sugar critical for researching bacterial glycobiology and immunology . This compound is an unusual yet essential component of zwitterionic polysaccharides (ZPSs), such as the one found in the commensal bacterium Bacteroides fragilis . These bacterial surface glycopolymers are potent T-cell activators and can stimulate a major histocompatibility complex class II (MHCII)-mediated immune response without a protein carrier . Studies on the ZPS of Bacteroides fragilis , which contains AAT, have demonstrated its role in immune system regulation, including the stimulation of anti-inflammatory IL-10 secretion, modulation of surgical fibrosis, inhibition of intestinal inflammatory disease, and protection against central nervous system demyelinating disease . As a key building block for constructing polysaccharide fragments, this reagent enables advanced studies on the development of novel immunotherapeutics and the investigation of host-pathogen interactions at a molecular level . Its structure is virtually absent in humans, making it a prime candidate for targeted vaccine development and bacterial detection strategies .

Properties

IUPAC Name

N-[(2R,3S,4S,5R)-4-acetamido-3,5-dihydroxy-1-oxohexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-5(14)9(12-7(3)16)10(17)8(4-13)11-6(2)15/h4-5,8-10,14,17H,1-3H3,(H,11,15)(H,12,16)/t5-,8+,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSXUFPRJLLCMA-MYMYLCHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)NC(=O)C)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Selection

The synthesis of 2,4-bis(acetylamino)-2,4,6-trideoxy-D-galactose typically begins with derivatives of D-galactose or D-glucosamine. For example, 3,4,6-tri-O-acetyl-D-galactal (1 ) serves as a common precursor due to its readily modifiable hydroxyl groups. Alternatively, D-glucosamine hydrochloride is utilized for its amino group, which can be selectively functionalized.

Deoxygenation Strategies

Deoxygenation at C-2, C-4, and C-6 positions is achieved through radical reactions or nucleophilic displacement. The Barton-McCombie reaction, employing thiocarbonyl derivatives and radical initiators, enables selective C-6 deoxygenation. For C-2 and C-4, azidophenylselenylation has emerged as a key step. In this method, 3,4,6-tri-O-acetyl-D-galactal reacts with phenylselenyl azide under continuous flow conditions to introduce azide groups at C-2, which are later reduced to amines.

Example Reaction Pathway:

3,4,6-tri-O-acetyl-D-galactalPhSe2, TMSN3BAIB, DCM2-azido-2-deoxy derivativeReductionAcetylationTarget Compound\text{3,4,6-tri-O-acetyl-D-galactal} \xrightarrow[\text{PhSe}2,\ \text{TMSN}3]{\text{BAIB, DCM}} \text{2-azido-2-deoxy derivative} \xrightarrow[\text{Reduction}]{\text{Acetylation}} \text{Target Compound}

Acetylation and Protecting Group Management

Acetylation of the amine groups is performed using acetic anhydride in pyridine. Orthogonal protecting groups, such as trifluoroacetamide (TFA) and azide, are employed to prevent undesired side reactions during deoxygenation. For instance, the TFA group at C-2 stabilizes the intermediate during C-6 deoxygenation, while the azide at C-4 is later reduced and acetylated.

Continuous Flow Azidophenylselenylation Method

Reaction Optimization

A continuous flow system developed by researchers enables safe and scalable azidophenylselenylation of 3,4,6-tri-O-acetyl-D-galactal. Key parameters include:

  • Temperature : Room temperature (25°C), avoiding explosive intermediates formed at higher temperatures.

  • Residence Time : 30 minutes, significantly shorter than batch reactions (4–16 hours).

  • Productivity : 1.2 mmol/h of 2-azido-2-deoxy intermediate.

Table 1: Batch vs. Flow Azidophenylselenylation

ParameterBatch ReactionFlow Reaction
Temperature-10°C to -30°C25°C
Reaction Time4–16 h0.5 h
Yield60–75%85–90%
ScalabilityLimited by safetyUp to 5 mmol/h

Advantages of Flow Chemistry

  • Safety : Minimizes handling of explosive azide intermediates.

  • Reproducibility : Precise control over stoichiometry and reaction conditions.

  • Scalability : Linear scale-up without re-optimization.

Scalable Synthesis from D-Glucosamine Derivatives

Stepwise Functionalization

A 30 g-scale synthesis from D-glucosamine hydrochloride involves nine steps, including:

  • C-6 Deoxygenation : Thiocarbamate formation followed by radical reduction.

  • C-4 Inversion : Mitsunobu reaction with azide nucleophiles.

  • Global Deprotection and Acetylation : Sequential removal of TFA and acetyl groups.

Table 2: Key Steps and Yields

StepReagents/ConditionsYield
C-6 DeoxygenationPhSeH, AIBN, Bu3SnH92%
C-4 AzidationDIAD, Ph3P, HN385%
AcetylationAc2O, Pyridine95%

Challenges in Regioselectivity

  • Competing Side Reactions : Over-reduction during C-6 deoxygenation can yield 2,4,6-trideoxy byproducts.

  • Stereochemical Control : Epimerization at C-3 and C-5 requires low-temperature conditions.

Comparative Analysis of Methods

Efficiency and Yield

  • Flow Azidophenylselenylation : Higher yields (85–90%) but requires specialized equipment.

  • Batch Synthesis from Glucosamine : Lower yields (50% overall) but amenable to large-scale production.

Cost and Accessibility

  • Starting Material Cost : D-Galactal derivatives are more expensive than D-glucosamine.

  • Reagent Availability : PhSe2 and TMSN3 are niche reagents, limiting accessibility.

Research Findings and Advancements

Recent Innovations

  • Enzymatic Deoxygenation : Pilot studies explore galactose oxidase for C-6 deoxygenation, though yields remain suboptimal (≤40%).

  • Photocatalytic Methods : Visible-light-mediated deoxygenation reduces reliance on toxic tin reagents.

Industrial Applications

  • Pharmaceutical Intermediates : The compound is a precursor to antibiotics targeting Gram-negative bacteria.

  • Glycoconjugate Vaccines : Its trideoxy structure mimics bacterial polysaccharide epitopes .

Scientific Research Applications

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

    Biology: Studied for its role in cellular processes and as a potential inhibitor of glycosylation pathways.

    Medicine: Investigated for its potential therapeutic applications, including as an antiviral or antibacterial agent.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose involves its interaction with specific enzymes and proteins involved in glycosylation pathways. By mimicking natural sugars, it can inhibit or modify the activity of these enzymes, leading to altered glycosylation patterns. This can affect various cellular processes, including cell signaling and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose and related deoxy amino sugars:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
This compound C₁₀H₁₈N₂O₅ 246.26 2,4-di-N-acetyl; 2,4,6-trideoxy Bacterial glycan synthesis, glycoconjugate vaccines
d-Bacillosamine (2,4-diacetamido-2,4,6-trideoxyhexose) C₁₀H₁₈N₂O₅ 246.26 2,4-di-N-acetyl; 2,4,6-trideoxy Campylobacter jejuni glycosylation, antigenic epitope studies
2-Deoxy-D-galactose C₆H₁₂O₅ 164.15 2-deoxy; hydroxyl groups at C4 and C6 Glycosylation studies, metabolic probes
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose C₁₂H₁₇N₃O₈ 331.28 2-azido; 3,4,6-tri-O-acetyl Click chemistry, glycopolymer synthesis
Penta-N-acetylchitopentaose C₄₀H₆₈N₅O₃₁ 1050.97 Five β-1,4-linked N-acetylglucosamine units Chitinase substrate, immune response modulation

Key Differences and Research Findings

Functional Group Diversity: Unlike this compound, 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose (CAS: 83025-10-9) features an azido group at position 2, enabling bioorthogonal click reactions for fluorescent labeling or drug conjugation . d-Bacillosamine shares identical molecular weight and functional groups with the target compound but differs in stereochemical configuration, impacting bacterial glycan specificity .

Biological Activity: Penta-N-acetylchitopentaose (CAS: 36467-68-2), a chitin-derived oligosaccharide, activates macrophage-mediated immune responses, whereas this compound is primarily used in bacterial glycoconjugate synthesis due to its non-immunogenic properties .

Synthetic Utility: 2-Deoxy-D-galactose (CAS: 1949-89-9) lacks acetylamino groups, limiting its use in stable glycan linkages compared to the target compound . The azido derivative (CAS: 83025-10-9) is preferred for modular glycopolymer assembly, while this compound is favored for bacterial glycan mimicry .

Research and Application Insights

  • Glycoconjugate Vaccines: The target compound’s trideoxy structure mimics bacterial surface polysaccharides, enabling its use in vaccine development against pathogens like Pseudomonas aeruginosa .
  • Chemical Stability: Comparative studies show that acetylamino groups enhance resistance to enzymatic degradation compared to hydroxyl-rich analogs like 2-Deoxy-D-galactose .
  • Limitations : The absence of reactive hydroxyl groups at positions 2, 4, and 6 restricts its utility in certain glycosylation reactions, necessitating orthogonal protection strategies .

Biological Activity

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose (commonly referred to as AAT) is a rare sugar derivative known for its unique structural features and potential biological activities. This compound has garnered interest primarily due to its immunomodulatory properties and its role in the synthesis of zwitterionic polysaccharides (ZPS), which are significant in bacterial cell walls and have implications in immunology and therapeutic applications.

  • Molecular Formula : C10H18N2O5
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 68567-47-5
  • SMILES Notation : CC@@HC@HC@HC@@HC=O

Immunomodulatory Effects

AAT has been identified as a component of ZPSs that can activate T-cells, which play a crucial role in the immune response. Research indicates that AAT derivatives can enhance immune responses by acting as potent T-cell activators. For instance, studies have shown that zwitterionic polysaccharides containing AAT can stimulate T-cell proliferation and cytokine production, making them potential candidates for vaccine development and immunotherapy .

Synthesis and Applications

The synthesis of AAT has been achieved through various chemical pathways, allowing for the production of derivatives that can be used in biological studies. A notable synthesis method involves the use of N-Cbz-L-threonine as a starting material, which is converted into AAT through a series of chemical transformations. This synthetic route is advantageous as it provides access to AAT in high yields and purity .

Case Studies

  • Zwitterionic Polysaccharides : In a study focusing on the immunological properties of ZPSs, AAT was incorporated into polysaccharide structures derived from Bacteroides fragilis. These polysaccharides exhibited significant T-cell activation capabilities, suggesting that AAT plays a critical role in modulating immune responses .
  • Antigen Presentation : Another research highlighted the ability of AAT-containing compounds to enhance antigen presentation by dendritic cells. This effect is crucial for initiating adaptive immune responses, indicating that AAT could be leveraged in vaccine formulations .
  • Therapeutic Potential : The immunostimulatory properties of AAT derivatives have been explored for their potential use in treating infections and enhancing vaccine efficacy. Studies have demonstrated that these compounds can improve the effectiveness of vaccines by promoting stronger immune responses against pathogens .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
T-cell ActivationEnhances T-cell proliferation and cytokine production
Antigen PresentationImproves antigen presentation by dendritic cells
Vaccine EfficacyIncreases effectiveness of vaccines against infections
Synthesis MethodAchieved via N-Cbz-L-threonine with high yield

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